Ethyl 2-fluoro-4-formyl-5-nitrobenzoate
Description
Ethyl 2-fluoro-4-formyl-5-nitrobenzoate (CAS No. 2060035-89-2) is a multifunctional aromatic ester with the molecular formula C₁₀H₈FNO₅ and a molecular weight of 241.17 g/mol . Its structure features:
- Ethyl ester group at the benzoate position.
- Fluoro substituent at the 2-position.
- Formyl group at the 4-position.
- Nitro group at the 5-position.
This compound is primarily used as an intermediate in pharmaceutical and organic synthesis, leveraging its reactive aldehyde and nitro groups for further functionalization. Its instability under certain conditions (e.g., strong reducing agents) necessitates careful handling during synthesis .
Properties
Molecular Formula |
C10H8FNO5 |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
ethyl 2-fluoro-4-formyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H8FNO5/c1-2-17-10(14)7-4-9(12(15)16)6(5-13)3-8(7)11/h3-5H,2H2,1H3 |
InChI Key |
UEOZFXGNIANYOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-4-formyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 2-fluorobenzoate to introduce the nitro group, followed by formylation to add the formyl group. The reaction conditions often require the use of strong acids like sulfuric acid or trifluoroacetic acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction conditions and can lead to higher conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4-formyl-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ethyl 2-fluoro-4-carboxy-5-nitrobenzoate.
Reduction: Ethyl 2-fluoro-4-formyl-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-4-formyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-4-formyl-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules. The formyl group can participate in nucleophilic addition reactions, while the fluoro group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Diversity
Ethyl 2-fluoro-4-formyl-5-nitrobenzoate is distinguished by its unique combination of substituents. Below is a comparative analysis with analogous compounds:
| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | C₁₀H₈FNO₅ | 2-F, 4-CHO, 5-NO₂ | Aldehyde, Nitro, Ester | Pharmaceutical intermediate |
| Ethyl 4-fluoro-3-nitrobenzoate | C₉H₈FNO₄ | 4-F, 3-NO₂ | Nitro, Ester | Polymer additives |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl 4-fluorobenzoate | C₁₃H₁₂FN₃O₄ | 4-F (benzoate), 5-NO₂ (imidazole) | Imidazole, Nitro, Ester | Antimicrobial agents |
| 4-(Substituted)-5-fluorobenzene-1,2-diamine (derivative) | C₆H₆FN₂O₂ | 1,2-NH₂, 4-substituent, 5-F | Diamine, Fluoro | Precursor for heterocycles |
Key Observations:
- Reactivity : The presence of the formyl group in this compound enhances its susceptibility to nucleophilic attacks (e.g., condensation reactions), unlike Ethyl 4-fluoro-3-nitrobenzoate, which lacks this functionality .
- Nitro Group Reduction : Similar to the diamine synthesis in , the nitro group in this compound can be reduced using SnCl₂·2H₂O. However, competing reactions involving the formyl group may necessitate modified conditions (e.g., lower temperatures or protective groups) .
- Biological Activity : The imidazole-containing analogue () exhibits antimicrobial properties due to the nitroimidazole moiety, whereas the target compound’s aldehyde group may favor applications in Schiff base synthesis or coordination chemistry .
Biological Activity
Ethyl 2-fluoro-4-formyl-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the nitro group can enhance binding affinity to target enzymes, affecting their activity significantly.
- Antioxidant Activity : Preliminary studies suggest that derivatives of nitrobenzoates exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Antioxidant Activity
Table 1 summarizes the antioxidant activity of this compound compared to standard antioxidant compounds.
Antimicrobial Activity
Table 2 presents the antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Study on Antimicrobial Properties
A study conducted by researchers at a leading pharmaceutical institute examined the antimicrobial effects of this compound in vitro. The results indicated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on this compound's structure .
Study on Antioxidant Effects
In another investigation, the antioxidant effects of this compound were evaluated using human fibroblast cell lines. The results showed that treatment with the compound led to a reduction in reactive oxygen species (ROS) levels, suggesting its potential role in protecting cells from oxidative damage. This property could be beneficial in developing therapies for age-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
